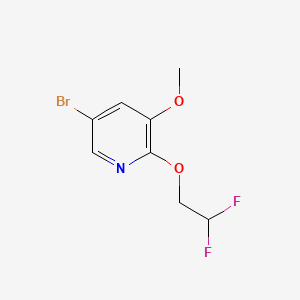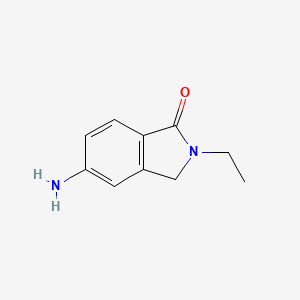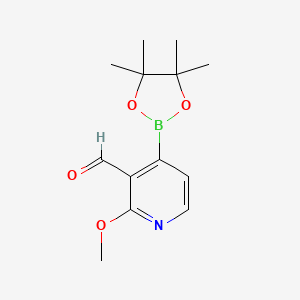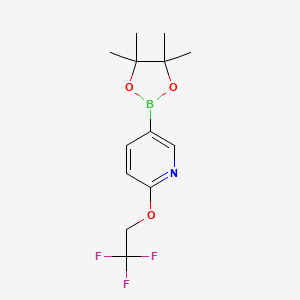
1-Cyclohexyl-6-fluoro-1,3-benzodiazole
Vue d'ensemble
Description
1-Cyclohexyl-6-fluoro-1,3-benzodiazole, also known as CFBD, is a type of organic compound that has become increasingly popular in scientific research over the past few decades. It is a compound that has a wide range of potential applications, including synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Antitumor Properties
1-Cyclohexyl-6-fluoro-1,3-benzodiazole derivatives have shown promise in antitumor applications. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain human breast cancer cell lines, such as MCF-7 (ER+) and MDA 468 (ER-), but are inactive against other cell types like prostate and colon cells. These compounds have a biphasic dose-response relationship, indicating a nuanced interaction with cancer cells. The specific compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a potent broad-spectrum agent in the NCI cell panel and is the focus of pharmaceutical development (Hutchinson et al., 2001).
Pharmacokinetics in Cancer Treatment
The compound, labeled as "Compound 1," which is a new and potent inhibitor with potential applications in treating cancer, has been studied for its pharmacokinetics. Though it faced challenges in metabolic stability, the research helped in understanding the complex dynamics of drug clearance and led to the development of analogs with better stability and metabolic profiles (Teffera et al., 2013).
Antimicrobial and Antifungal Activity
Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds have been tested against various human cancer cell lines, indicating their potential in treating infectious diseases and cancer (Kumbhare et al., 2014).
Synthesis and Structural Characterization
Research has focused on the synthesis of novel compounds involving 1-Cyclohexyl-6-fluoro-1,3-benzodiazole. A study by Pejchal et al. (2015) explored the synthesis of a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which demonstrated considerable antibacterial and antifungal activity, comparable to established medicinal standards (Pejchal et al., 2015).
Anti-Inflammatory and Antimicrobial Agents
Bisthiourea derivatives of dipeptide conjugated to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and examined for their anti-inflammatory and antimicrobial activities. These molecules demonstrated significant biological activity, highlighting their potential as therapeutic agents (Kumara et al., 2017).
Propriétés
IUPAC Name |
1-cyclohexyl-6-fluorobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c14-10-6-7-12-13(8-10)16(9-15-12)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVCGBCUQSDFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-6-fluoro-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)



